molecular formula C19H22FN5O2S B2845109 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone CAS No. 887220-35-1

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2845109
CAS No.: 887220-35-1
M. Wt: 403.48
InChI Key: OVCXRCVCKVAVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with an ethyl group at position 2 and a hydroxyl group at position 4. Attached to this core is a 2-fluorophenyl group and a piperazine ring terminated by an acetyl group. The molecule’s unique architecture combines a fused bicyclic system with polar (hydroxyl, piperazine) and lipophilic (fluorophenyl, ethyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-6-4-5-7-14(13)20)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCXRCVCKVAVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Thiazolo-Triazole Core

  • 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone Key Differences: This compound (ChemSpider ID: 898349-60-5) replaces the 2-fluorophenyl group in the target molecule with a 3-fluorophenyl moiety and substitutes the acetyl group with a furan-2-carbonyl group. Impact: The positional isomerism (2- vs. 3-fluoro) may alter steric and electronic interactions with biological targets, while the furan substitution could modulate solubility and metabolic stability .
  • (5-Methylthiazolo[2,3-c][1,2,4]triazole-3,6-diyl)bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) Key Differences: Features a thiazolo[2,3-c]triazole core instead of the [3,2-b] isomer and includes pyrazole and methylthio substituents. Impact: The altered core topology and additional functional groups may confer distinct reactivity or binding profiles .

Piperazine-Ethanone Derivatives

  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (15–21) Key Differences: These compounds replace the thiazolo-triazole-fluorophenyl system with a tetrazole-aryl group. Activity: Similar piperazine-acetyl derivatives have been synthesized for antimicrobial and antiproliferative screening, suggesting a scaffold-dependent bioactivity profile .
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

    • Key Differences : Contains a 2-fluorobenzoyl group instead of the thiazolo-triazole core and includes a trifluoroacetate counterion.
    • Impact : The trifluoroacetate may enhance solubility, while the benzoyl group could influence target selectivity .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-Ethyl, 6-OH, 2-fluorophenyl, piperazine 481.52 (analog in ) N/A
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[...]methanone (898349-60-5) Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, furan-2-carbonyl 481.52 N/A
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (15–21) Tetrazole Aryl, piperidine ~300–350 Antiproliferative
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazine 2-Fluorobenzoyl, 4-hydroxyphenyl 495.33 Crystallographic studies

Q & A

Q. What are the key synthetic methodologies for preparing 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone?

Answer: Synthesis typically involves multi-step reactions, including:

  • Stepwise assembly of the thiazolo-triazole core via cyclization under controlled temperature (60–80°C) and solvent systems (e.g., ethanol or DMF).
  • Piperazine coupling with the fluorophenylmethyl group using catalysts like triethylamine or palladium-based reagents .
  • Final purification via column chromatography or recrystallization in methanol/ethanol . Critical parameters: Reaction time (12–24 hr), pH control (neutral to mildly acidic), and inert atmosphere to prevent oxidation .

Q. How is the compound characterized for structural confirmation and purity?

Answer: Standard analytical workflows include:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve complex proton environments, particularly the hydroxyl and fluorophenyl groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (expected error < 2 ppm) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What structural features influence its biological activity?

Answer: Key pharmacophores include:

  • Thiazolo-triazole core : Imparts rigidity and potential hydrogen-bonding interactions .
  • 2-Fluorophenyl group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .
  • Piperazine-ethanone moiety : Facilitates solubility and receptor binding via its basic nitrogen .

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis be validated experimentally?

Answer: Mechanistic studies employ:

  • Isotopic labeling (e.g., deuterated solvents) to track proton transfer in cyclization steps .
  • Kinetic profiling via in-situ FTIR to monitor intermediate formation (e.g., enolates or Schiff bases) .
  • Computational modeling (DFT calculations) to predict transition states and validate reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data?

Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Compound stability : Degradation under high humidity or light exposure, requiring stability studies via accelerated aging tests . Mitigation: Standardize protocols (e.g., NIH/WHO guidelines) and validate activity in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationships (SAR) be optimized for target selectivity?

Answer: SAR optimization involves:

  • Scaffold hopping : Replacing the thiazolo-triazole with oxadiazole or pyrazole rings to modulate potency .
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance target affinity .
  • Molecular docking against crystallographic targets (e.g., PDB: 3LD6) to prioritize derivatives with favorable binding poses .

Q. What advanced techniques assess its stability under physiological conditions?

Answer: Stability profiling includes:

  • Forced degradation studies : Exposure to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) stress, followed by LC-MS analysis of degradation products .
  • Plasma stability assays : Incubation with human plasma (37°C, 24 hr) to quantify hydrolysis .
  • Photostability : UV irradiation (λ = 365 nm) to evaluate light-induced isomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.